molecular formula C4H4ClF7N2 B13426192 2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride CAS No. 2358-53-4

2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride

Cat. No.: B13426192
CAS No.: 2358-53-4
M. Wt: 248.53 g/mol
InChI Key: GYIZIJJIBAVXMW-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride is a fluorinated organic compound known for its unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride typically involves the reaction of heptafluorobutylamine with appropriate reagents under controlled conditions. One common method includes the reaction of heptafluorobutylamine with an amidating agent in the presence of a hydrochloric acid catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and fluorination reactions.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of fluorinated polymers and materials.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutylamine
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl acrylate

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride is unique due to its specific structure and the presence of an amidamide group, which imparts distinct reactivity and stability compared to other similar fluorinated compounds. This uniqueness makes it valuable in specialized applications where specific chemical properties are required.

Properties

CAS No.

2358-53-4

Molecular Formula

C4H4ClF7N2

Molecular Weight

248.53 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanimidamide;hydrochloride

InChI

InChI=1S/C4H3F7N2.ClH/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H3,12,13);1H

InChI Key

GYIZIJJIBAVXMW-UHFFFAOYSA-N

Canonical SMILES

C(=N)(C(C(C(F)(F)F)(F)F)(F)F)N.Cl

Origin of Product

United States

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